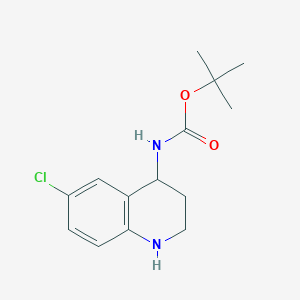

tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

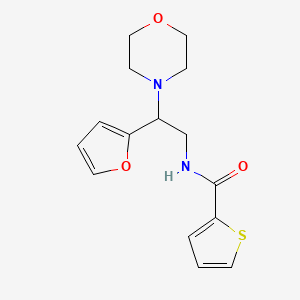

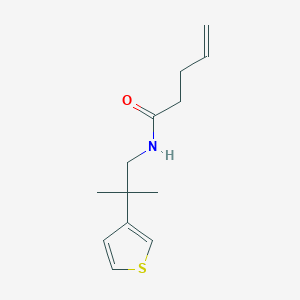

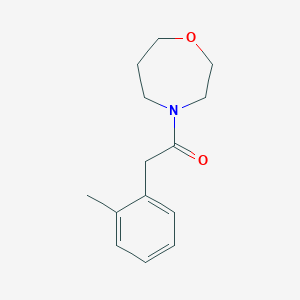

This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The molecule contains a tert-butyl group attached to a carbamate group, which is itself attached to a 6-chloro-1,2,3,4-tetrahydroquinolin-4-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be expected to have the typical features of carbamates, including a carbonyl group (C=O) and an amine group (NH2) within the carbamate portion of the molecule . The 6-chloro-1,2,3,4-tetrahydroquinolin-4-yl group would add additional complexity to the structure .Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles . The presence of the 6-chloro-1,2,3,4-tetrahydroquinolin-4-yl group could potentially influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the carbamate group could confer polarity to the molecule, influencing its solubility in different solvents .Scientific Research Applications

Chemical Synthesis and Derivatives

Tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is involved in various chemical synthesis processes. For example, its derivatives have been used in the amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, leading to the formation of N-tert-butoxycarbonyl tetrahydroquinolines (Berger & Kerly, 1993). Another study highlights its role in the synthesis of substituted tetrahydroisoquinolines, demonstrating its utility in creating complex organic compounds (Talk et al., 2016).

Crystallography and Molecular Structure

Research has also explored the molecular structure and crystallography of tert-butyl carbamate derivatives. For instance, one study examines the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, showcasing the interactions and bonds formed by compounds containing tert-butyl carbamate (Baillargeon et al., 2017).

Applications in Medicinal Chemistry

In medicinal chemistry, tert-butyl carbamate derivatives have shown promise in various therapeutic applications. A notable example is the development of novel agents for stroke treatment, where derivatives of tert-butyl carbamate have demonstrated thrombolytic activity and neuroprotection (Marco-Contelles, 2020). Additionally, derivatives have been used in the synthesis of antimalarial drugs, exemplified by N-tert-butyl isoquine showing potent activity against malaria parasites (O’Neill et al., 2009).

Material Science and Organic Electronics

In the field of material science, tert-butyl carbamate derivatives contribute to the development of organic light-emitting diodes (OLEDs). Studies have synthesized red fluorescent dyes using derivatives, leading to improved electrostability and performance in OLEDs (Chang & Chow, 2011).

Future Directions

Mechanism of Action

Target of Action

The compound is a derivative of tert-butyl carbamate , which is known to be used in the synthesis of various organic compounds . .

Mode of Action

As a derivative of tert-butyl carbamate, it may share some of its chemical properties . Tert-butyl carbamate is known to participate in palladium-catalyzed cross-coupling reactions , which could potentially influence its interaction with biological targets.

Action Environment

Some compounds are known to be sensitive to factors such as temperature, pH, and the presence of other chemicals

properties

IUPAC Name |

tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-5,8,12,16H,6-7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJGOZAQBFPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2433410.png)

![4-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]butan-2-one](/img/structure/B2433417.png)

![7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433419.png)